molecular formula C9H14O4 B1295627 Dimethyl cyclopentane-1,3-dicarboxylate CAS No. 2435-36-1

Dimethyl cyclopentane-1,3-dicarboxylate

Cat. No.: B1295627
CAS No.: 2435-36-1
M. Wt: 186.2 g/mol
InChI Key: SQFQEQDRLAZVJQ-UHFFFAOYSA-N
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Description

Dimethyl cyclopentane-1,3-dicarboxylate is an organic compound with the molecular formula C9H14O4. It is a clear, colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its role in the preparation of various chemical products and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl cyclopentane-1,3-dicarboxylate can be synthesized through the esterification of cyclopentane-1,3-dicarboxylic acid with methanol. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The process is carried out by cooling a solution of cyclopentane-1,3-dicarboxylic acid and anhydrous methanol to 0°C in an ice water bath. Concentrated sulfuric acid is then added dropwise, maintaining the temperature at 15°C. The reaction mixture is heated to reflux and stirred for 16 hours. After completion, the mixture is concentrated, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl cyclopentane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form cyclopentane-1,3-dicarboxylic acid.

    Reduction: Reduction reactions can convert it into cyclopentane-1,3-dimethanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Cyclopentane-1,3-dicarboxylic acid.

    Reduction: Cyclopentane-1,3-dimethanol.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl cyclopentane-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.

    Industry: It is used in the production of polymers, resins, and plasticizers

Mechanism of Action

The mechanism of action of dimethyl cyclopentane-1,3-dicarboxylate depends on its specific application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations to yield desired products. The molecular targets and pathways involved vary based on the reactions it participates in. For example, in esterification reactions, it targets carboxylic acids and alcohols to form esters.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl succinate: Another ester with similar reactivity but different structural properties.

    Dimethyl glutarate: Similar in function but with a different carbon chain length.

    Dimethyl adipate: Used in similar applications but has a longer carbon chain.

Uniqueness

Dimethyl cyclopentane-1,3-dicarboxylate is unique due to its cyclopentane ring structure, which imparts distinct chemical properties compared to linear esters. This ring structure influences its reactivity and the types of products it can form, making it valuable in specific synthetic applications .

Biological Activity

Dimethyl cyclopentane-1,3-dicarboxylate (DCPD) is an organic compound that has garnered attention in the fields of chemistry and biology due to its potential applications as a building block for biologically active compounds. This article explores its biological activity, chemical properties, mechanisms of action, and relevant case studies.

DCPD is an ester derived from cyclopentane-1,3-dicarboxylic acid. Its molecular formula is C₇H₁₂O₄, and it has a CAS number of 2435-36-1. The compound is characterized by its cyclopentane ring structure, which influences its reactivity and interaction with biological systems.

PropertyValue
Molecular Weight144.17 g/mol
Boiling Point143-145 °C
SolubilitySoluble in organic solvents
AppearanceClear oil

Biological Activity

DCPD serves as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows it to participate in numerous chemical reactions, making it a versatile building block in medicinal chemistry.

The biological activity of DCPD primarily arises from its ability to undergo various transformations:

  • Esterification : DCPD can react with alcohols to form esters, which are often biologically active.
  • Reduction : It can be reduced to form cyclopentane-1,3-dimethanol, which may exhibit different biological properties.
  • Oxidation : Oxidation leads to the formation of cyclopentane-1,3-dicarboxylic acid, which has been studied for its potential therapeutic effects.

Applications in Medicinal Chemistry

DCPD has been utilized in drug discovery and development due to its ability to mimic carboxylic acid functionalities. Research has shown that derivatives of DCPD can act as isosteres for carboxylic acids, enhancing their pharmacological profiles.

Case Study: Fragment-Based Drug Discovery (FBDD)

In a recent study on fragment-based drug discovery, DCPD derivatives were evaluated for their ability to bind to specific protein targets. The results indicated that certain modifications of DCPD improved binding affinities and selectivity towards target proteins involved in disease pathways. This highlights the potential of DCPD as a scaffold for developing new therapeutics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DCPD, it is essential to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

CompoundStructure TypeBiological Activity
Dimethyl succinateLinear esterModerate activity
Dimethyl glutarateLinear esterLower activity
Dimethyl adipateLinear esterLimited applications
This compound Cyclic ester High versatility

DCPD's cyclic structure provides distinct chemical properties compared to linear esters like dimethyl succinate or dimethyl glutarate, allowing for unique interactions in biological systems.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for dimethyl cyclopentane-1,3-dicarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions using dimethyl acetylenedicarboxylate (DMAD) as a precursor. For example, [3+2] cycloadditions with electron-deficient alkenes under thermal or catalytic conditions (e.g., Lewis acids) are common. Reaction optimization should focus on solvent polarity (e.g., THF vs. DCM), temperature (80–120°C), and catalyst choice (e.g., ZnCl₂ for regioselectivity). Yields typically range from 60–85% depending on steric and electronic effects in the starting materials .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm regiochemistry and ester group positions.
  • GC-MS/HPLC : Quantify purity (>95% recommended for research-grade material).
  • X-ray crystallography : Resolve ambiguities in stereochemistry if cyclopentane substituents are chiral .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA/GHS guidelines:

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
  • Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Store in airtight containers away from oxidizers and heat sources (stable below 40°C) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing functionalized cyclopentane derivatives from this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to map transition states and identify low-energy pathways. Software like COMSOL Multiphysics can simulate reaction kinetics, while ICReDD’s reaction path search methods integrate experimental data to refine computational predictions. This reduces trial-and-error experimentation by 30–50% .

Q. What experimental design strategies resolve contradictions in regioselectivity data during cyclopentane ring functionalization?

  • Methodological Answer : Apply factorial design to isolate variables (e.g., solvent, temperature, catalyst loading). For example:

  • 2k^k factorial design : Test interactions between temperature (80–120°C) and catalyst concentration (5–10 mol%).
  • Analyze via ANOVA to identify statistically significant factors. This approach resolves discrepancies in literature reports by isolating confounding variables .

Q. What advanced spectroscopic techniques elucidate the mechanistic role of this compound in multicomponent reactions?

  • Methodological Answer : Use in situ FT-IR or Raman spectroscopy to monitor intermediate formation. Time-resolved ESI-MS can track transient species, while isotopic labeling (13C^{13}C-enriched esters) clarifies bond-breaking/forming steps. These methods are critical for proposing viable mechanisms in peer-reviewed studies .

Q. How do steric and electronic effects in cyclopentane derivatives influence their reactivity in Diels-Alder or Michael addition reactions?

  • Methodological Answer : Perform Hammett analysis to correlate substituent effects with reaction rates. For steric effects, compare yields using bulky vs. linear dienophiles. Computational electrostatic potential maps (MEPs) can predict electron-rich regions for nucleophilic attack. Experimental validation via kinetic studies (e.g., Eyring plots) quantifies activation parameters .

Q. Data Analysis and Contradictions

Q. How should researchers address inconsistencies in reported catalytic efficiencies for cyclopentane functionalization?

  • Methodological Answer : Cross-validate data using standardized reaction conditions (e.g., solvent, temperature). Compare turnover numbers (TONs) and activation energies across studies. If discrepancies persist, conduct controlled experiments with shared reference catalysts (e.g., Pd/C or Fe³⁺ complexes) to isolate lab-specific variables .

Q. What statistical approaches are recommended for analyzing high-throughput screening data in cyclopentane derivative libraries?

  • Methodological Answer : Use multivariate analysis (PCA or PLS) to identify clusters of reactivity trends. Machine learning algorithms (e.g., random forests) can predict optimal reaction conditions from descriptor datasets (e.g., substituent electronegativity, steric bulk). Ensure reproducibility by repeating outliers in triplicate .

Q. Experimental Design and Optimization

Q. How can AI-driven tools enhance the design of cyclopentane-based scaffolds for drug discovery?

  • Methodological Answer : Train neural networks on existing SAR datasets to predict bioactivity. Generative AI models (e.g., GPT-Chem) propose novel cyclopentane derivatives with optimized pharmacokinetic profiles. Validate predictions via molecular docking and in vitro assays .

Q. What role do solvent-free conditions play in improving the sustainability of cyclopentane dicarboxylate synthesis?

  • Methodological Answer : Mechanochemical synthesis (ball milling) eliminates solvent waste and enhances reaction rates. Compare E-factor metrics (kg waste/kg product) with traditional methods. Green chemistry principles (atom economy, renewable catalysts) further reduce environmental impact .

Properties

IUPAC Name

dimethyl cyclopentane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFQEQDRLAZVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20947201
Record name Dimethyl cyclopentane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2435-36-1
Record name 1,3-Dimethyl 1,3-cyclopentanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2435-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclopentanedicarboxylic acid, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl cyclopentane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 5-L, 3-neck, round bottom flask was equipped with a mechanical stirrer, a J-KEM temperature controller, and a reflux condenser. The flask was charged with cyclopentane-1,3-dicarboxylic acid (357 g, 2.262 mol) and methanol (1.75 L). The solution was cooled to 7° C. using an ice/water bath. Concentrated sulfuric acid (70 mL) was added dropwise over 30 min resulting in an exotherm up to 12° C. The reaction mixture was heated to reflux and stirred for 16 h when TLC analysis (10% methanol/ethyl acetate) indicated that the reaction was complete. The reaction mixture was concentrated, redissolved in methyl tert-butyl ether, and washed with saturated aqueous sodium bicarbonate (2×150 mL) and brine (2×150 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated. The resulting clear oil was dissolved in hexane (2 L) and treated with a 2 N aqueous sodium hydroxide solution (950 mL) until the pH˜10. The layers were separated and the aqueous layer was extracted with hexane (4×1 L). The organic layers were combined, dried over sodium sulfate, filtered, and concentrated to provide 360 g (100%) of dimethyl cyclopentane-1,3-dicarboxylate as a clear oil. 1H NMR (500 Hz, CDCl3) δ ppm 3.67 (s, 6H), 2.75-2.83 (m, 2H), 2.20-2.26 (m, 1H), 2.05-2.12 (m, 1H), 1.90-2.0 (m, 4H).
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
357 g
Type
reactant
Reaction Step Two
Quantity
1.75 L
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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